molecular formula C15H22O4 B14610312 2-Phenoxyethyl 3-ethyl-3-hydroxypentanoate CAS No. 60359-38-8

2-Phenoxyethyl 3-ethyl-3-hydroxypentanoate

Cat. No.: B14610312
CAS No.: 60359-38-8
M. Wt: 266.33 g/mol
InChI Key: WSWYINWPZILFAT-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 3-ethyl-3-hydroxypentanoate is an organic compound with the molecular formula C15H22O4 It is characterized by the presence of a phenoxyethyl group attached to a 3-ethyl-3-hydroxypentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 3-ethyl-3-hydroxypentanoate typically involves the esterification of 3-ethyl-3-hydroxypentanoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 3-ethyl-3-hydroxypentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ethyl-3-oxopentanoic acid or 3-ethyl-3-oxopentanoate.

    Reduction: Formation of 3-ethyl-3-hydroxypentanol.

    Substitution: Formation of various substituted phenoxyethyl derivatives.

Scientific Research Applications

2-Phenoxyethyl 3-ethyl-3-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 3-ethyl-3-hydroxypentanoate involves its interaction with specific molecular targets. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl acetate
  • 3-Ethyl-3-hydroxypentanoic acid
  • Phenoxyethanol

Uniqueness

2-Phenoxyethyl 3-ethyl-3-hydroxypentanoate is unique due to its combination of a phenoxyethyl group and a 3-ethyl-3-hydroxypentanoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

60359-38-8

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

2-phenoxyethyl 3-ethyl-3-hydroxypentanoate

InChI

InChI=1S/C15H22O4/c1-3-15(17,4-2)12-14(16)19-11-10-18-13-8-6-5-7-9-13/h5-9,17H,3-4,10-12H2,1-2H3

InChI Key

WSWYINWPZILFAT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(=O)OCCOC1=CC=CC=C1)O

Origin of Product

United States

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